JNJ-42153605

Description

Properties

IUPAC Name |

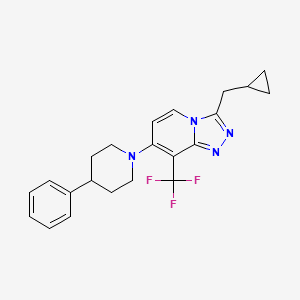

3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4/c23-22(24,25)20-18(10-13-29-19(14-15-6-7-15)26-27-21(20)29)28-11-8-17(9-12-28)16-4-2-1-3-5-16/h1-5,10,13,15,17H,6-9,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAVZGJJQFJSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNJ-42153605: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of mGluR2

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate reproducibility and further investigation. The core mechanism involves the potentiation of the endogenous agonist glutamate's effect on mGluR2, leading to the inhibition of adenylyl cyclase and a reduction in cyclic adenosine monophosphate (cAMP) levels. This modulation of the glutamatergic system underlies its potential therapeutic applications in psychiatric and neurological disorders, such as schizophrenia.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR2

This compound functions as a positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly bind to the glutamate recognition site, PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, glutamate. Consequently, this compound potentiates the cellular response to glutamate at the mGluR2 receptor. mGluR2 is a G-protein coupled receptor (GPCR) belonging to Group II, which is coupled to the inhibitory G-protein, Gαi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.

Signaling Pathway

The binding of glutamate to mGluR2, potentiated by this compound, initiates a downstream signaling cascade. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to reduced cAMP production. The Gβγ subunit, also released upon G-protein activation, can modulate the activity of other effector proteins, including ion channels. Furthermore, evidence suggests the involvement of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway downstream of mGluR2 activation.

References

JNJ-42153605: A Technical Guide to a Selective mGluR2 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). Preclinical evidence strongly suggests its potential as a therapeutic agent for psychiatric disorders, particularly schizophrenia, by modulating glutamate signaling in the central nervous system. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.

Core Compound Details

| Property | Detail | Reference |

| Chemical Name | 3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)[1][2][3]triazolo[4,3-a]pyridine | [1][4][5] |

| CAS Number | 1254977-87-1 | [2] |

| Molecular Formula | C22H23F3N4 | [2] |

| Molecular Weight | 400.4 g/mol | [2] |

| Mechanism of Action | Positive Allosteric Modulator of mGluR2 | [2][6] |

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the human mGluR2. It does not exhibit agonist or antagonist activity at other mGluR subtypes up to 30 μM and shows negligible affinity for other targets in the CEREP panel.[3]

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 17 nM | CHO cells expressing human mGluR2 | Not specified | [2] |

In Vivo Pharmacodynamics & Efficacy

Preclinical studies in rodent models indicate that this compound has antipsychotic-like and central nervous system activity.

Antipsychotic-like Activity

| Model | Species | Effect | ED50 | Reference |

| Phencyclidine (PCP)-induced Hyperlocomotion | Mice | Reversal of hyperlocomotion | 5.4 mg/kg (s.c.) | [2][5][7] |

| Scopolamine-induced Hyperlocomotion | Mice | Inhibition of hyperlocomotion | Not specified | [1][4] |

| d-amphetamine-induced Hyperlocomotion | Mice | No inhibition of hyperlocomotion | Not applicable | [1][4] |

| Conditioned Avoidance Response | Rats | Inhibition of conditioned avoidance | Not specified | [1][4] |

| DOM-induced Head Twitches | Rats | Antagonized head twitches | Not specified | [1][4] |

Central Nervous System Effects

| Model | Species | Effect | Dose | Reference |

| Sleep-Wake EEG | Rats | Suppressed REM sleep | 3 mg/kg (p.o.) | [2][3][5][7] |

| Memantine-induced Brain Activation | Mice | Reversed memantine-induced brain activation | Not specified | [1][4] |

Signaling Pathway

This compound, as a positive allosteric modulator, enhances the affinity of the mGluR2 for its endogenous ligand, glutamate. This potentiation of mGluR2 signaling, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades. This ultimately results in a reduction of neurotransmitter release, particularly glutamate, in key brain circuits implicated in psychosis.

References

- 1. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. allgenbio.com [allgenbio.com]

- 4. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

JNJ-42153605: A Technical Guide to its mGluR2 Positive Allosteric Modulator Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a Class C G-protein coupled receptor (GPCR), mGluR2 plays a crucial role in regulating synaptic transmission and neuronal excitability. Its activation, primarily through coupling with Gαi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels.[3][4] This mechanism has positioned mGluR2 as a promising therapeutic target for various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailing its potent PAM activity, pharmacokinetic profile, and functional effects in established preclinical models.

Introduction to mGluR2 and Positive Allosteric Modulation

Metabotropic glutamate receptor 2 (mGluR2) is a presynaptic autoreceptor that, upon activation by glutamate, inhibits further glutamate release.[5] This negative feedback mechanism is critical for maintaining synaptic homeostasis. Positive allosteric modulators (PAMs) of mGluR2 do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous agonist, glutamate. This modulatory approach offers a more nuanced therapeutic strategy compared to direct agonists, potentially reducing the risk of receptor desensitization and off-target effects.

In Vitro Pharmacology of this compound

Potency and Efficacy

This compound demonstrates potent positive allosteric modulation of the human mGluR2 receptor. Its activity has been characterized using various in vitro assays, with the [35S]GTPγS binding assay being a key method to determine its functional potency.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 17 nM | CHO cells expressing human mGluR2 | [35S]GTPγS binding assay | [6] |

Selectivity Profile

This compound exhibits high selectivity for the mGluR2 receptor. Screening against a panel of other receptors and ion channels has confirmed its specific mode of action.

Table 2: Selectivity Profile of this compound

| Target | Activity | Concentration | Assay | Reference |

| Other mGluR subtypes | No agonist or antagonist activity | Up to 30 µM | Not specified | [2] |

| CEREP panel receptors | No or negligible affinity or activity | Not specified | Radioligand binding assays | [2] |

| hERG Channel | Low potential for inhibition | Not specified | Patch-clamp electrophysiology | [1] |

In Vivo Pharmacology of this compound

Pharmacokinetic Profile

This compound displays an acceptable pharmacokinetic profile in preclinical species, demonstrating its potential for in vivo efficacy.

Table 3: Pharmacokinetic Parameters of this compound in Rats and Dogs

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Clearance (L/h/kg) | Vd (L/kg) | t1/2 (h) | Reference |

| Rat | Oral | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7][8][9] |

| Dog | Oral | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7][8][9] |

Note: Specific quantitative pharmacokinetic data for this compound was not available in the searched literature. The table is presented as a template for such data.

In Vivo Efficacy Models

This compound has demonstrated central nervous system activity in rodent models relevant to psychiatric disorders.

Table 4: In Vivo Efficacy of this compound

| Model | Species | Route | Dose | Effect | Reference |

| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse | sc | ED50 = 5.4 mg/kg | Reversal of hyperlocomotion | [1][6] |

| Sleep-Wake EEG | Rat | po | 3 mg/kg | Inhibition of REM sleep | [1] |

| Rotarod Test | Rat | po | 20 mg/kg | Small, transient effect on performance | [10] |

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway

Activation of mGluR2 by glutamate, potentiated by a PAM like this compound, initiates a Gαi/o-mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

References

- 1. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. allgenbio.com [allgenbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Pharmacokinetics of L/105, a new rifamycin, in rats and dogs, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-42153605: A Technical Guide for Researchers

CAS Number: 1254977-87-1[1][2][3][4]

This document provides an in-depth technical overview of JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). It is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Compound Information

This compound is a potent and selective mGluR2 PAM.[5][6] Its chemical and physical properties are summarized below.

| Property | Value |

| Formal Name | 3-(cyclopropylmethyl)-7-(4-phenyl-1-piperidinyl)-8-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine[1][3] |

| Molecular Formula | C₂₂H₂₃F₃N₄[1][3] |

| Molecular Weight | 400.4 g/mol [1][3] |

| Appearance | Crystalline solid[3] |

| Purity | ≥98%[3] |

| Solubility | DMF: ~30 mg/mLDMF:PBS (pH 7.2) (1:3): ~0.25 mg/mL[3] |

| Storage | -20°C[3] |

| Stability | ≥4 years at -20°C[3] |

| UV/Vis (λmax) | 260, 336 nm[3] |

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR2 receptor.[1][3][7] This means it binds to a site on the receptor that is distinct from the glutamate binding site, and in doing so, it enhances the receptor's response to glutamate.[8] It does not show agonist or antagonist activity at other mGlu receptor subtypes up to 30 μM and has negligible affinity for other targets in the CEREP panel, indicating high selectivity for the mGluR2 receptor.[5][6]

Signaling Pathway

The activation of mGluR2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.

In Vitro and In Vivo Activity

This compound has demonstrated significant activity in both in vitro and in vivo models.

Quantitative In Vitro and In Vivo Data

| Parameter | Species/Model | Value | Reference |

| EC₅₀ | CHO cells expressing human mGluR2 | 17 nM | [1][3] |

| ED₅₀ | Reversal of phencyclidine-induced hyperlocomotion (mice) | 5.4 mg/kg (s.c.) | [1][3][9] |

Pharmacokinetic Profile

| Parameter | Rat | Dog |

| Absorption | Rapid | - |

| Tmax | 0.5 h | - |

| Clearance | 35 mL/min/kg | 29 mL/min/kg |

| Elimination Half-life | 2.7 h | 0.8 - 1.1 h |

| Bioavailability | 35% | 18 - 33% |

| Data sourced from Selleck Chemicals product information.[6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic activity of a compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. raybiotech.com [raybiotech.com]

- 5. allgenbio.com [allgenbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound [myskinrecipes.com]

- 8. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

JNJ-42153605: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a promising target for the treatment of central nervous system disorders. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. The metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor, acts as an autoreceptor to negatively modulate glutamate release. This has made it an attractive therapeutic target. This compound emerged from a lead optimization program aimed at developing potent, selective, and metabolically stable mGluR2 PAMs.[1][2][3] This document details the scientific journey of this compound from its discovery to its preclinical characterization.

Discovery and Lead Optimization

This compound was developed through a focused lead optimization effort starting from a series of 1,2,4-triazolo[4,3-a]pyridines. The primary goals of this program were to enhance potency at the mGluR2 receptor, improve selectivity against other receptors, and optimize pharmacokinetic properties, particularly metabolic stability.

Chemical Synthesis

The synthesis of this compound involves a multi-step process, which is detailed in the primary discovery publication. The core triazolopyridine scaffold is constructed, followed by the introduction of the cyclopropylmethyl and 4-phenylpiperidine moieties.

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR2 receptor. This means it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation leads to a more potent inhibition of glutamate release from presynaptic terminals.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

In Vitro Pharmacology

| Parameter | Species | Cell Line | Value | Reference |

| EC50 (PAM activity) | Human | CHO | 17 nM | [4][5] |

| Selectivity | Various | CEREP panel | >100-fold for mGluR2 | [6] |

In Vivo Efficacy

| Model | Species | Endpoint | Dose/Route | Effect | Reference |

| PCP-induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | ED50 = 5.4 mg/kg (s.c.) | Significant reversal | [1][2] |

| REM Sleep Inhibition | Rat | Inhibition of REM sleep | 3 mg/kg (p.o.) | Significant inhibition | [1][2] |

| Conditioned Avoidance Response | Rat | Inhibition of avoidance | - | Active | [1] |

| Rotarod | Rat | Motor coordination | 20 mg/kg (p.o.) | Small, transient effect | [1] |

Experimental Protocols

In Vitro mGluR2 PAM Assay

A detailed, step-by-step protocol for the in vitro assays is not publicly available. However, based on the literature, the following general workflow is employed:

General Methodology: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor are utilized.[4] The potency of this compound as a PAM is determined by measuring its ability to enhance the response of the receptor to a sub-maximal concentration of glutamate. Common readouts for mGluR2 activation include [35S]GTPγS binding assays or measurements of intracellular calcium mobilization.[3][7]

In Vivo PCP-Induced Hyperlocomotion in Mice

Objective: To assess the potential antipsychotic-like activity of this compound.

Protocol:

-

Male mice are habituated to the testing environment (e.g., open-field arenas).

-

A baseline locomotor activity is recorded.

-

This compound is administered subcutaneously (s.c.). The vehicle used is typically 10% or 20% hydroxypropyl-β-cyclodextrin containing one equivalent of hydrochloric acid.[1]

-

After a pre-treatment period, phencyclidine (PCP), a psychostimulant that induces hyperlocomotion, is administered.

-

Locomotor activity is then recorded for a defined period.

-

The ability of this compound to reverse the PCP-induced hyperlocomotion is quantified.

In Vivo REM Sleep Inhibition in Rats

Objective: To evaluate the central activity of this compound on sleep architecture.

Protocol:

-

Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Following a recovery period, animals are habituated to the recording chambers.

-

This compound is administered orally (p.o.).

-

EEG and EMG are continuously recorded to monitor sleep-wake states (wakefulness, non-REM sleep, and REM sleep).

-

The effect of this compound on the duration and latency of REM sleep is analyzed.

Development Status

Based on publicly available information, the development of this compound appears to be in the preclinical stage. There is no evidence to suggest that this specific compound has entered human clinical trials. Related mGluR2 PAMs from the same company, such as JNJ-40411813, have progressed to clinical studies for indications like schizophrenia.[8]

Conclusion

This compound is a potent and selective mGluR2 positive allosteric modulator that has demonstrated promising preclinical efficacy in animal models relevant to psychiatric disorders. Its discovery and optimization highlight a successful medicinal chemistry effort to improve upon earlier lead compounds. While its clinical development status is not publicly known, the preclinical data suggest that it represents a valuable tool for further investigating the therapeutic potential of mGluR2 modulation.

References

- 1. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats | PLOS One [journals.plos.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. allgenbio.com [allgenbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-42153605: A Technical Review of a Positive Allosteric Modulator of mGluR2

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] As a PAM, this compound does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in various psychiatric and neurological disorders.[4][5] This technical guide provides a comprehensive review of the available preclinical literature on this compound, focusing on its pharmacological profile, experimental data, and the methodologies used in its evaluation.

Core Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the mGluR2, a class C G-protein coupled receptor (GPCR). This binding event potentiates the receptor's response to glutamate, leading to a downstream signaling cascade that ultimately modulates neurotransmitter release. The primary mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

In Vitro Potency and Selectivity

| Parameter | Species/Cell Line | Value | Reference(s) |

| EC50 (mGluR2) | Human (CHO cells) | 17 nM | [1][3][6] |

| Selectivity | Other mGluRs | >50-fold vs mGluR2 (up to 30 µM) | [2] |

| CEREP Panel | Various receptors | >100-fold selectivity for mGluR2 | [2] |

In Vivo Efficacy

| Model | Species | Endpoint | Dose/Route | Result | Reference(s) |

| PCP-Induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | ED50 = 5.4 mg/kg, s.c. | Significant attenuation | [1][7] |

| Sleep-Wake EEG | Rat | REM Sleep | 3 mg/kg, p.o. | Suppressed during the first 4 hours | [1][2][7] |

| Spontaneous Locomotion | Mouse | Inhibition of locomotion | - | Dose-dependent inhibition | [8][9] |

| Scopolamine-Induced Hyperlocomotion | Mouse | Inhibition of hyperlocomotion | - | Dose-dependent inhibition | [8][9] |

| Memantine-Induced Brain Activation | Mouse | Reversal of activation | 2.5 and 10 mg/kg, s.c. | Inhibition of 2DG uptake | [8] |

| Conditioned Avoidance Response | Rat | Inhibition of response | - | Effective | [8][9] |

| DOM-Induced Head Twitches | Rat | Antagonism of head twitches | - | Effective | [8][9] |

| Rotarod Performance | Rat | Motor coordination | 20 mg/kg, p.o. | Minor and transient effect | [8] |

| Acoustic Startle Response | Mouse | Startle amplitude | Up to 10 mg/kg, s.c. | No significant effect | [8] |

Pharmacokinetic Parameters

| Species | Route | Tmax (h) | Clearance (mL/min/kg) | Reference(s) |

| Rat | p.o. | 0.5 | 35 | [6] |

| Dog | p.o. | - | 29 | [6] |

Note: A comprehensive table of pharmacokinetic parameters (Cmax, AUC, half-life, bioavailability) is not publicly available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step proprietary protocols for the experiments involving this compound are not available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.

In Vitro Functional Assay: [35S]GTPγS Binding

This assay is a common method to determine the activation of G-protein coupled receptors.

General Procedure:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2.

-

Incubation: The cell membranes are incubated in a buffer solution containing this compound, a sub-maximal concentration of glutamate (to assess PAM activity), GDP, and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS.

-

Termination: The binding reaction is stopped by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.

-

Washing: The filters are washed with an ice-cold buffer to remove any unbound [35S]GTPγS.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that produces 50% of the maximal response (EC50).

In Vivo Model: PCP-Induced Hyperlocomotion in Mice

This model is a widely used preclinical screen for potential antipsychotic activity.

General Procedure:

-

Animals: Male NMRI mice are typically used.

-

Acclimatization: Animals are allowed to acclimate to the testing room before the experiment begins.

-

Drug Administration: Mice are pre-treated with this compound or vehicle via subcutaneous (s.c.) injection.

-

PCP Challenge: Shortly after, the mice are challenged with an injection of phencyclidine (PCP) at a dose of 5.0 mg/kg (s.c.) to induce hyperlocomotion.

-

Locomotor Activity Recording: The animals are immediately placed into individual open-field arenas, and their locomotor activity (e.g., distance traveled) is recorded for a set period, typically 30 minutes, using an automated video tracking system.

-

Data Analysis: The total distance traveled is compared between the different treatment groups to determine if this compound can attenuate the PCP-induced hyperlocomotion. The dose that produces 50% of the maximal effect is calculated as the ED50.

In Vivo Model: Sleep-Wake EEG in Rats

This model is used to assess the central nervous system effects of a compound on sleep architecture.

General Procedure:

-

Animals and Surgery: Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.

-

Recovery and Habituation: Following a recovery period, the rats are habituated to the recording chambers and tethered to the recording apparatus.

-

Baseline Recording: A baseline EEG/EMG recording is typically performed to establish the normal sleep-wake cycle of each animal.

-

Drug Administration: this compound is administered orally (p.o.) at the beginning of the light (inactive) phase.

-

EEG/EMG Recording: Continuous EEG/EMG recordings are taken for several hours post-administration.

-

Data Analysis: The recordings are scored for different sleep stages (e.g., wakefulness, non-REM sleep, REM sleep), and the duration and latency of each stage are compared between the drug and vehicle treatment groups.

Clinical Development

As of the date of this review, there is no publicly available information from sources such as clinical trial registries or published literature to indicate that this compound has entered human clinical trials. The development status of this compound is not disclosed in the public domain.

Conclusion

This compound is a well-characterized preclinical positive allosteric modulator of the mGluR2 receptor. The available data demonstrates its high in vitro potency and selectivity, as well as its efficacy in several rodent models of psychosis and other CNS-related endpoints. Its mechanism of action, by finely tuning glutamatergic signaling, represents a promising therapeutic strategy. While the preclinical profile is robust, the lack of publicly available clinical data means its potential in human subjects remains to be determined. This technical review provides a consolidated overview of the foundational preclinical work on this compound for the drug development and scientific community.

References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 3. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. enamine.net [enamine.net]

JNJ-42153605 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes critical pathways and workflows to support further research and development in this area.

Core Target: Metabotropic Glutamate Receptor 2 (mGlu2)

This compound has been identified and validated as a potent and selective positive allosteric modulator of the mGlu2 receptor.[1][2][3][4][5][6] This receptor is a member of the Group II metabotropic glutamate receptors, which are G-protein coupled receptors that play a crucial role in regulating synaptic transmission and neuronal excitability. The primary mechanism of action of this compound is to enhance the response of the mGlu2 receptor to its endogenous ligand, glutamate, rather than activating the receptor directly. This modulation of the glutamate system has shown potential therapeutic benefits in preclinical models of psychiatric and neurological disorders.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 17 nM | CHO cells expressing human mGlu2 receptor | Functional Assay | [1][6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint | ED50 / Effective Dose | Route of Administration | Reference |

| Phencyclidine (PCP)-induced hyperlocomotion | Reversal of hyperlocomotion | 5.4 mg/kg | Subcutaneous (s.c.) | [1][6] |

| Rat Sleep-Wake Electroencephalogram (EEG) | Inhibition of REM sleep | 3 mg/kg | Oral (p.o.) | [1][5] |

Experimental Protocols

Detailed methodologies for the key experiments that have validated the target and efficacy of this compound are provided below.

In Vitro Functional Potency Assessment: [35S]GTPγS Binding Assay

This assay is a functional measure of G-protein activation following receptor stimulation. As a PAM, this compound is expected to potentiate the binding of [35S]GTPγS in the presence of an agonist like glutamate.

Objective: To determine the potency (EC50) of this compound as a positive allosteric modulator of the mGlu2 receptor.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

-

[35S]GTPγS (radioligand).

-

Guanosine diphosphate (GDP).

-

Glutamate (agonist).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2).[4]

-

Scintillation counter.

Procedure:

-

Thaw the CHO-hmGlu2 cell membrane preparations on ice.

-

Dilute the membranes in ice-cold assay buffer containing GDP.

-

In a 96-well plate, add the diluted membranes, varying concentrations of this compound, and a fixed, sub-maximal concentration of glutamate (e.g., EC20 concentration).

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 30-60 minutes) to allow for G-protein activation and radioligand binding.[4]

-

Terminate the reaction by rapid filtration through a filter mat to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the EC50 value of this compound.

In Vivo Antipsychotic-like Activity: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This widely used preclinical model assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, phencyclidine (PCP).

Objective: To evaluate the in vivo efficacy (ED50) of this compound in a rodent model of psychosis.

Animals: Male mice (e.g., Swiss Webster or C57BL/6).

Materials:

-

This compound.

-

Phencyclidine (PCP).

-

Vehicle solution for drug administration.

-

Open-field activity chambers equipped with automated locomotor activity monitoring systems (e.g., infrared beams).

Procedure:

-

Acclimate the mice to the testing room and handling procedures for several days prior to the experiment.

-

On the test day, administer this compound or vehicle via the desired route (e.g., subcutaneous injection).

-

After a specific pretreatment time (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotion.

-

Immediately place the mice individually into the open-field activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).[4]

-

Analyze the data to determine the dose-dependent effect of this compound on reversing PCP-induced hyperlocomotion and calculate the ED50.

In Vivo Target Engagement: Rat Sleep-Wake Electroencephalogram (EEG)

Modulation of the mGlu2 receptor is known to affect sleep architecture, particularly by suppressing Rapid Eye Movement (REM) sleep. This in vivo assay provides evidence of central target engagement and functional activity.

Objective: To assess the central activity of this compound by measuring its effect on sleep-wake patterns in rats.

Animals: Male rats (e.g., Sprague-Dawley).

Materials:

-

This compound.

-

Vehicle solution.

-

Surgical equipment for chronic implantation of EEG and electromyography (EMG) electrodes.

-

EEG/EMG recording system and data acquisition software.

Procedure:

-

Surgically implant chronic EEG and EMG electrodes in the rats under anesthesia. Allow for a recovery period of at least one week.

-

Habituate the rats to the recording chambers and tethering system.

-

Record baseline sleep-wake EEG and EMG data for a 24-hour period to establish individual sleep patterns.

-

On the test day, administer this compound or vehicle orally (p.o.).

-

Record EEG and EMG data continuously for at least the next 4-8 hours, or for a full 24-hour cycle.

-

Score the sleep-wake data into distinct stages: wakefulness, non-REM (NREM) sleep, and REM sleep.

-

Analyze the data for changes in the duration and latency of each sleep stage, particularly the suppression of REM sleep, following drug administration compared to baseline and vehicle controls.

Visualizations

The following diagrams illustrate the key signaling pathway, experimental workflow, and logical framework for the target validation of this compound.

References

- 1. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of JNJ-42153605: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic properties, and mechanism of action. The information is intended to serve as a detailed technical resource for researchers and professionals in the field of drug development.

Introduction

This compound is a novel small molecule that enhances the activity of the mGluR2 in the presence of the endogenous agonist, glutamate.[1][2] The mGluR2 receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for the modulation of glutamatergic neurotransmission. Its activation is associated with a reduction in glutamate release, a mechanism of interest for the treatment of various neurological and psychiatric disorders characterized by excessive glutamate signaling. This guide summarizes the key preclinical findings for this compound, providing a foundation for its potential therapeutic applications.

In Vitro Pharmacology

This compound demonstrates potent and selective positive allosteric modulation of the human mGluR2.

Potency and Efficacy

The potency of this compound was determined using a [³⁵S]GTPγS binding assay in Chinese Hamster Ovary (CHO) cells expressing the human mGluR2. The compound exhibited an EC₅₀ of 17 nM.[1][2]

| Parameter | Value | Assay System |

| EC₅₀ | 17 nM | [³⁵S]GTPγS binding assay in CHO cells expressing human mGluR2 |

Table 1: In Vitro Potency of this compound

Selectivity

The selectivity of this compound was assessed against other mGluR subtypes. The compound showed no agonist or antagonist activity at other mGluR subtypes at concentrations up to 30 µM.[1]

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the central nervous system activity of this compound, suggesting its potential as a therapeutic agent for neuropsychiatric disorders.

Efficacy in Animal Models

This compound effectively reversed hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP), a widely used animal model to screen for antipsychotic activity. The compound demonstrated a dose-dependent effect with an ED₅₀ of 5.4 mg/kg (subcutaneous administration).[1][2][3][4]

In a sleep-wake electroencephalogram (EEG) paradigm in rats, this compound demonstrated central in vivo efficacy by inhibiting the rapid eye movement (REM) sleep state at a dose of 3 mg/kg (oral administration).[1][3][4][5] This effect is known to be mediated by mGluR2 activation.

This compound has been shown to inhibit spontaneous locomotion and conditioned avoidance behavior in rodents.[6] These models are also predictive of antipsychotic-like activity.

| Model | Species | Effect | Dose/ED₅₀ | Route of Administration |

| PCP-Induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | ED₅₀ = 5.4 mg/kg | Subcutaneous (s.c.) |

| REM Sleep | Rat | Inhibition of REM sleep | 3 mg/kg | Oral (p.o.) |

| Spontaneous Locomotion | Rodent | Inhibition | - | - |

| Conditioned Avoidance | Rat | Inhibition | - | - |

Table 2: In Vivo Efficacy of this compound

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

The compound exhibits a rapid rate of absorption from the gastrointestinal tract.[1] In vivo clearance is reported to be moderate to high in both rats and dogs.[1]

| Species | Parameter | Value |

| Rat | Clearance | 35 mL/min/kg |

| Dog | Clearance | 29 mL/min/kg |

Table 3: Pharmacokinetic Parameters of this compound

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR2. It binds to a site on the receptor that is distinct from the glutamate binding site, thereby enhancing the receptor's response to glutamate. The mGluR2 is coupled to the Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8][9][10][11] This signaling cascade ultimately leads to a reduction in neurotransmitter release.

Figure 1: this compound Signaling Pathway

Experimental Protocols

In Vitro [³⁵S]GTPγS Binding Assay

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 are cultured in appropriate media and conditions.

-

Membrane Preparation: Cell membranes are prepared from the cultured cells by homogenization and centrifugation.

-

Assay: Membranes are incubated with [³⁵S]GTPγS, GDP, glutamate (at a fixed concentration), and varying concentrations of this compound.

-

Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified using a scintillation counter.

-

Data Analysis: The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo PCP-Induced Hyperlocomotion

-

Animals: Male C57BL/6 mice are used.

-

Habituation: Mice are habituated to the locomotor activity chambers for a defined period before the experiment.

-

Drug Administration: Mice are pre-treated with either vehicle or this compound (s.c.) at various doses.

-

PCP Administration: After a specified pre-treatment time, mice are administered with PCP (typically 5 mg/kg, s.c.) to induce hyperlocomotion.

-

Locomotor Activity Measurement: Locomotor activity is recorded for a set duration using an automated activity monitoring system.

-

Data Analysis: The total distance traveled is calculated and compared between treatment groups. The ED₅₀ is calculated from the dose-response curve.[12][13][14][15][16]

Figure 2: PCP-Induced Hyperlocomotion Workflow

Conditioned Avoidance Response (CAR) in Rats

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is used.

-

Training: Rats are trained to associate a conditioned stimulus (CS), such as a light or tone, with an unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by moving to the other side of the shuttle box upon presentation of the CS.[17][18][19][20][21]

-

Drug Administration: Once the avoidance response is stably acquired, rats are treated with either vehicle or this compound.

-

Testing: The number of successful avoidance responses (moving during the CS before the US) is recorded.

-

Data Analysis: The percentage of avoidance failures is calculated and compared between the drug-treated and vehicle groups.

Summary and Conclusion

This compound is a potent and selective positive allosteric modulator of the mGluR2 receptor with a clear mechanism of action. Preclinical studies have demonstrated its efficacy in rodent models predictive of antipsychotic activity. The compound exhibits favorable pharmacokinetic properties, supporting its potential for further development. This technical guide provides a comprehensive summary of the preclinical data for this compound, highlighting its promise as a novel therapeutic agent for CNS disorders.

Figure 3: Core Concept of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. allgenbio.com [allgenbio.com]

- 6. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mGluR2 acts through inhibitory Gα subunits to regulate transmission and long-term plasticity at hippocampal mossy fiber-CA3 synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 18. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Active Avoidance protocol 01282020 [protocols.io]

JNJ-42153605: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a member of the Group II mGluRs, mGluR2 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. Its activation, primarily through coupling with Gαi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This compound enhances the receptor's response to the endogenous ligand, glutamate, thereby offering a nuanced approach to modulating glutamatergic neurotransmission. This document provides a detailed overview of the pharmacological properties of this compound, including its in vitro and in vivo efficacy, pharmacokinetic profile, and selectivity. Detailed experimental protocols and visual representations of its mechanism of action and experimental workflows are provided to support further research and development.

Core Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Species/Cell Line | Assay | Reference |

| EC50 | 17 nM | Human mGluR2 expressed in CHO cells | [35S]GTPγS Binding Assay | [1] |

| Ki | 15 nM | Human mGluR2 expressed in CHO cells | Radioligand Binding Assay | |

| Maximal Potentiation | Potentiates glutamate-induced [35S]GTPγS binding | Human mGluR2 expressed in CHO cells | [35S]GTPγS Binding Assay |

Table 2: In Vivo Efficacy

| Model | Parameter | Dose/Route | Species | Effect | Reference |

| PCP-Induced Hyperlocomotion | ED50 | 5.4 mg/kg, s.c. | Mice | Reversal of hyperlocomotion | [1] |

| Sleep-Wake EEG | Effective Dose | 3 mg/kg, p.o. | Rats | Inhibition of REM sleep | [1][2] |

| Rotarod Test | Effective Dose | 20 mg/kg, p.o. | Rats | Minor and transient effect on motor coordination | [3] |

Table 3: Selectivity Profile

| Target | Activity | Concentration | Assay Type | Reference |

| Other mGluR Subtypes | No agonist or antagonist activity | Up to 30 µM | Functional Assays | [1] |

| CEREP Panel of Receptors | No or negligible affinity or activity | Not specified | Radioligand Binding & Functional Assays | [2] |

| hERG Channel | Information not available | Not available | Electrophysiology Assay |

Table 4: Pharmacokinetic Parameters

| Species | Parameter | Value | Route | Reference |

| Rat | Tmax | 0.5 h | p.o. | [1] |

| Clearance | 35 mL/min/kg | Not specified | [1] | |

| Elimination Half-life (t1/2) | 2.7 h | Not specified | [1] | |

| Dog | Clearance | 29 mL/min/kg | Not specified | [1] |

| Elimination Half-life (t1/2) | 0.8 - 1.1 h | Not specified | [1] |

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR2 receptor. This receptor is a class C G-protein coupled receptor (GPCR) that forms a homodimer. The binding of the endogenous agonist, glutamate, to the extracellular Venus flytrap domain of the receptor induces a conformational change that activates the associated inhibitory G-protein (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As a PAM, this compound binds to a site on the receptor distinct from the glutamate binding site and enhances the affinity and/or efficacy of glutamate, leading to a more robust downstream signaling cascade.

References

Methodological & Application

Application Notes and Protocols for JNJ-42153605 In Vivo Experiments

These application notes provide a summary of the in vivo experimental use of JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor. The following protocols are based on preclinical studies in rodent models and are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound acts as a potent and selective positive allosteric modulator of the mGlu2 receptor.[1] Allosteric modulation by this compound enhances the receptor's response to the endogenous ligand, glutamate. This modulation is being investigated for its potential therapeutic effects in psychiatric disorders.

Signaling Pathway

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαi/o subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects include the modulation of ion channel activity and other signaling pathways, ultimately influencing neuronal excitability.

Caption: Signaling pathway of the mGlu2 receptor modulated by this compound.

Data Presentation

The following tables summarize the quantitative data from in vivo studies with this compound.

Table 1: Efficacy of this compound in a Rodent Model of Antipsychotic Activity

| Experimental Model | Species | Endpoint | Route of Administration | ED₅₀ |

| PCP-induced Hyperlocomotion | Mice | Reversal of hyperlocomotion | Subcutaneous (sc) | 5.4 mg/kg[2][3][4] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Experimental Model | Species | Dose | Route of Administration | Observed Effect |

| Sleep-Wake EEG | Rat | 3 mg/kg | Per os (po) | Inhibition of REM sleep[1][2][3][4] |

| Spontaneous Locomotion | Mice | Not specified | Not specified | Inhibition[5][6][7] |

| Scopolamine-induced Hyperlocomotion | Mice | Not specified | Not specified | Inhibition[5][6][7] |

| d-amphetamine-induced Hyperlocomotion | Mice | Not specified | Not specified | No inhibition[5][6][7] |

| Memantine-induced Brain Activation | Mice | 2.5 and 10 mg/kg | Subcutaneous (sc) | Reversal[5][7] |

| Conditioned Avoidance Response | Rats | Not specified | Not specified | Inhibition[5][6][7] |

| DOM-induced Head Twitches | Rats | 10.7 mg/kg (ED₅₀) | Subcutaneous (sc) | Antagonism[5] |

| Rotarod Performance | Rat | Up to 40 mg/kg | Per os (po) | Minor and transient effect[5] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for this compound.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic activity of a compound.

Materials:

-

Male mice (strain to be specified, e.g., C57BL/6)

-

This compound

-

Phencyclidine (PCP)

-

Vehicle for this compound (e.g., 20% hydroxypropyl-β-cyclodextrin)

-

Saline solution

-

Locomotor activity chambers

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Habituation: Place individual mice in the locomotor activity chambers and allow them to habituate for a period of 30-60 minutes.

-

Compound Administration: Administer this compound or vehicle subcutaneously (sc). Doses should be determined based on dose-response studies.

-

Pre-treatment Time: Allow for a pre-treatment period, typically 30-60 minutes, for the compound to be absorbed and distributed.

-

PCP Administration: Administer PCP (e.g., 5 mg/kg, intraperitoneally) to induce hyperlocomotion.

-

Data Collection: Immediately after PCP administration, record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.

-

Data Analysis: Analyze the total locomotor activity counts. Compare the activity of the this compound-treated group to the vehicle-treated, PCP-challenged group. Calculate the ED₅₀ for the reversal of PCP-induced hyperlocomotion.

Sleep-Wake Electroencephalogram (EEG) in Rats

This protocol is used to evaluate the effects of a compound on sleep architecture.

Materials:

-

Male rats (strain to be specified, e.g., Sprague-Dawley) surgically implanted with EEG and EMG electrodes

-

This compound

-

Vehicle

-

EEG and EMG recording system

Procedure:

-

Surgical Implantation: Surgically implant rats with electrodes for EEG and EMG recording under anesthesia. Allow for a recovery period of at least one week.

-

Acclimation: Acclimate the rats to the recording chambers for several days.

-

Baseline Recording: Record baseline sleep-wake patterns for at least 24 hours before compound administration.

-

Compound Administration: Administer this compound or vehicle orally (po) at the beginning of the light or dark cycle.

-

EEG/EMG Recording: Record EEG and EMG data continuously for at least 4 hours post-administration.

-

Data Analysis: Score the recordings for different sleep stages (e.g., wakefulness, non-REM sleep, REM sleep). Analyze the duration and latency of each sleep stage and compare the effects of this compound to the vehicle control.

Experimental Workflow

The following diagram illustrates a general workflow for a preclinical in vivo study with this compound.

Caption: General workflow for preclinical in vivo experiments.

References

- 1. allgenbio.com [allgenbio.com]

- 2. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for JNJ-42153605 Cell-Based Assay Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] mGluR2 is a class C G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This document provides detailed application notes and protocols for designing and performing cell-based assays to characterize the activity of this compound on the mGluR2 receptor.

Principle of the Assay

The primary cell-based assay to evaluate the potency and efficacy of this compound as an mGluR2 PAM involves measuring the modulation of intracellular cAMP levels in a recombinant cell line stably expressing the human mGluR2. In this assay, cells are stimulated with a sub-maximal concentration of glutamate (typically the EC20 concentration, which is the concentration that produces 20% of the maximal response). In the presence of a PAM like this compound, the potency of glutamate is increased, resulting in a greater inhibition of forskolin-stimulated cAMP production. The change in cAMP levels is detected using a variety of methods, including competitive immunoassays or reporter gene assays.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 17 nM | CHO cells expressing human mGluR2 | [35S]GTPγS binding assay | [1] |

| EC50 | 17 nM | CHO cells expressing human mGluR2 | cAMP modulation assay | [2] |

Signaling Pathway and Experimental Workflow

mGluR2 Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Covalent Allosteric Probe for the Metabotropic Glutamate Receptor 2: Design, Synthesis, and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNJ-42153605 in Rodent Models

These application notes provide detailed information and protocols for the use of JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), in rodent models for researchers, scientists, and drug development professionals.[1][2]

Data Presentation

This compound Dosage and Administration in Rodent Models

| Rodent Model | Species | Dosage | Route of Administration | Application | Reference |

| Phencyclidine (PCP)-Induced Hyperlocomotion | Mouse | ED₅₀ = 5.4 mg/kg | Subcutaneous (s.c.) | Reversal of PCP-induced hyperlocomotion, indicative of antipsychotic activity. | [1][3][4] |

| Phencyclidine (PCP)-Induced Hyperlocomotion | Mouse | 2.5, 5, or 10 mg/kg | Subcutaneous (s.c.) | Inhibition of PCP- and scopolamine-induced hyperlocomotion. | [5] |

| Memantine-Induced Brain Activation | Mouse | 2.5 and 10 mg/kg | Subcutaneous (s.c.) | Reversal of memantine-induced brain activation. | [5] |

| Acoustic Startle Response | Mouse | 2.5, 5, or 10 mg/kg | Subcutaneous (s.c.) | Assessment of sensorimotor gating. | [5] |

| REM Sleep Inhibition | Rat | 3 mg/kg | Oral (p.o.) | Inhibition of REM sleep, a centrally mediated mGluR2 effect. | [1][3][4] |

Signaling Pathway

This compound acts as a positive allosteric modulator of the mGluR2 receptor.[1][2] This means it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR2 receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαi/o subunit. Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.

Figure 1: Simplified signaling pathway of the mGluR2 receptor modulated by this compound.

Experimental Workflow

A typical experimental workflow for evaluating the in vivo efficacy of this compound in a rodent model of psychosis is outlined below.

Figure 2: General experimental workflow for in vivo studies with this compound.

Experimental Protocols

Preparation of this compound for Administration

For Subcutaneous (s.c.) Administration:

-

Vehicle: A common vehicle for subcutaneous injection is a mixture of 20% cyclodextrin (CD) and 2% hydroxypropyl methylcellulose (HPMC) in water.

-

Preparation:

-

Weigh the required amount of this compound.

-

Prepare the vehicle solution.

-

Suspend this compound in the vehicle to the desired concentration.

-

Vortex or sonicate the suspension to ensure homogeneity before each injection.

-

For Oral (p.o.) Administration:

-

Vehicle: A suitable vehicle for oral gavage can be a suspension in 0.5% methylcellulose in water.

-

Preparation:

-

Weigh the required amount of this compound.

-

Prepare the 0.5% methylcellulose solution.

-

Suspend this compound in the vehicle to the desired concentration.

-

Ensure the suspension is homogenous before administration.

-

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic activity of a compound.

Materials:

-

Male NMRI mice (or other appropriate strain)

-

This compound

-

Phencyclidine (PCP)

-

Vehicle for this compound and PCP (e.g., saline or as described above)

-

Open-field activity chambers equipped with automated tracking software

Procedure:

-

Acclimation: Allow mice to acclimate to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound (e.g., 2.5, 5, or 10 mg/kg, s.c.) or vehicle.

-

The specific timing between this compound administration and PCP challenge may need to be optimized based on the pharmacokinetic profile of this compound. A typical pre-treatment time is 30-60 minutes.

-

-

PCP Challenge: Administer PCP (e.g., 5.0 mg/kg, s.c.) or vehicle.

-

Behavioral Testing: Immediately after the PCP injection, place the mice individually into the open-field chambers.

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period, typically 30-60 minutes.

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to the vehicle and PCP-only groups.

REM Sleep Inhibition in Rats

This protocol assesses the central activity of this compound on sleep architecture.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

This compound

-

Vehicle for oral administration

-

EEG/EMG recording system (including electrodes, amplifiers, and data acquisition software)

-

Surgical tools for electrode implantation

Procedure:

-

Surgical Implantation:

-

Anesthetize the rats and surgically implant EEG and EMG electrodes for sleep recording.

-

Allow for a post-operative recovery period of at least one week.

-

-

Acclimation: Acclimate the rats to the recording chambers and tethering system for several days until stable baseline sleep patterns are observed.

-

Baseline Recording: Record baseline sleep-wake EEG data for at least 24 hours.

-

Drug Administration: Administer this compound (3 mg/kg, p.o.) or vehicle at the beginning of the light or dark cycle.

-

Post-Dosing Recording: Record EEG/EMG data for at least 4-6 hours post-administration.

-

Data Analysis:

-

Score the sleep-wake states (Wake, NREM, REM) from the recorded data in epochs (e.g., 10-30 seconds).

-

Quantify the time spent in each state and other sleep parameters (e.g., latency to REM sleep, number of REM sleep episodes).

-

Compare the effects of this compound on sleep architecture to the baseline and vehicle control conditions using appropriate statistical tests (e.g., t-test or ANOVA).

-

References

- 1. Awake 18F-FDG PET Imaging of Memantine-Induced Brain Activation and Test-Retest in Freely Running Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for JNJ-42153605 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of JNJ-42153605, a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C22H23F3N4 | [1][2] |

| Molecular Weight | 400.4 g/mol | [1][2] |

| Appearance | Crystalline solid | [1][2] |

| Purity | ≥98% | [1][2] |

| Solubility (DMSO) | 16.67 mg/mL (41.63 mM) | [3] |

| Solubility (DMF) | ~30 mg/mL | [1][2] |

| Aqueous Solubility | Sparingly soluble. A 1:3 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/ml. | [1][2] |

| Storage (Solid) | -20°C for ≥4 years | [1][2] |

| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [3] |

Experimental Protocols

Safety Precautions

Warning: This product is for research use only and not for human or veterinary diagnostic or therapeutic use.[1] This material should be considered hazardous until further information is available.[1] Do not ingest, inhale, or allow contact with eyes or skin.[1] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound. Handle the compound in a well-ventilated area or a chemical fume hood.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (crystalline solid)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture.

-

Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 0.001 L * 400.4 g/mol * 1000 mg/g = 4.004 mg

-

Weigh this compound: Carefully weigh out the calculated mass of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. For 4.004 mg, this would be 1 mL.

-

Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]

Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

This compound in the mGluR2 Signaling Pathway

Caption: A diagram showing this compound as a positive allosteric modulator (PAM) of the mGluR2 receptor.

References

Application Notes and Protocols for JNJ-42153605 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of JNJ-42153605 in mice, covering its mechanism of action, formulation, administration protocols, and expected efficacy in a preclinical model of psychosis.

Introduction

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, it does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. The mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.[3] Activation of mGluR2 is a promising therapeutic strategy for psychiatric disorders such as schizophrenia, where glutamate signaling is dysregulated.[3] In preclinical studies, this compound has demonstrated efficacy in rodent models relevant to antipsychotic activity.[1][2]

Mechanism of Action: mGluR2 Signaling Pathway

This compound positively modulates the mGluR2, which is coupled to the Gi/o protein. Upon binding of glutamate, which is enhanced by this compound, the Gi/o protein is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The activated G-protein can also directly regulate the function of ion channels, leading to a reduction in neurotransmitter release. This mechanism is particularly relevant in the context of schizophrenia, as it can temper the excessive glutamate release implicated in the disorder.

Data Presentation

Efficacy in Phencyclidine-Induced Hyperlocomotion Model

This compound has been shown to reverse the hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP) in mice, a widely used preclinical model for screening potential antipsychotics.[1][2]

| Parameter | Value | Species | Route of Administration | Reference |

| ED₅₀ | 5.4 mg/kg | Mouse | Subcutaneous (s.c.) | [1][2] |

Dosing in Memantine-Induced Brain Activation Model

This compound has also been evaluated in a model of memantine-induced brain activation in mice.

| Dose Administered | Effect | Species | Route of Administration | Reference |

| 2.5 mg/kg | Reversal of memantine-induced brain activation | Mouse | Subcutaneous (s.c.) | [3] |

| 10 mg/kg | Reversal of memantine-induced brain activation | Mouse | Subcutaneous (s.c.) | [3] |

Experimental Protocols

Vehicle Formulation

A published study has utilized a cyclodextrin-based vehicle for the subcutaneous administration of this compound in mice.[3]

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Hydrochloric acid (HCl), 1N solution

-

Sterile water for injection

Procedure:

-

Calculate the required amount of this compound and HP-β-CD for the desired final concentration and volume. A 10% or 20% HP-β-CD solution can be used.[3]

-

In a sterile container, dissolve the HP-β-CD in the sterile water.

-

Slowly add the this compound powder to the HP-β-CD solution while stirring.

-

Add 1 equivalent of hydrochloric acid to aid in dissolution.[3]

-

Continue to stir until the this compound is completely dissolved.

-

The final solution should be clear and stored at room temperature, protected from light.[3]

-

The respective vehicle solution (without this compound) should be used as a control.[3]

Subcutaneous Administration Protocol

The following is a standard protocol for subcutaneous injection in mice.

Materials:

-

Mouse restraint device (optional)

-

27-30 gauge sterile needle

-

1 mL sterile syringe

-

70% ethanol

-

This compound formulation

Procedure:

-

Prepare the this compound formulation and draw the required volume into the syringe. A typical injection volume is 10 mL/kg.[3]

-

Securely restrain the mouse. This can be done by grasping the loose skin at the scruff of the neck.

-

Wipe the injection site (the dorsal midline, between the shoulder blades) with 70% ethanol.

-

Lift the skin to form a "tent".

-

Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

-

Gently aspirate to ensure the needle is not in a blood vessel.

-

Slowly inject the solution.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the mouse to its cage and monitor for any adverse reactions.

Pharmacokinetics and Toxicology